Benzene, 1-ethoxy-3-(2-propoxyethyl)-
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Overview
Description
Benzene, 1-ethoxy-3-(2-propoxyethyl)- is an organic compound with the molecular formula C13H20O2 It is a derivative of benzene, where the benzene ring is substituted with ethoxy and propoxyethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1-ethoxy-3-(2-propoxyethyl)- typically involves the alkylation of benzene derivatives. One common method is the Friedel-Crafts alkylation, where benzene reacts with ethyl and propyl halides in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions usually involve anhydrous conditions and controlled temperatures to ensure the desired substitution pattern .
Industrial Production Methods: Industrial production of this compound may involve similar alkylation processes but on a larger scale. The use of continuous flow reactors and optimized catalysts can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation and recrystallization are employed to obtain high-purity Benzene, 1-ethoxy-3-(2-propoxyethyl)- .
Types of Reactions:
Oxidation: Benzene, 1-ethoxy-3-(2-propoxyethyl)- can undergo oxidation reactions, typically using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Substitution: Electrophilic aromatic substitution is a common reaction for benzene derivatives.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: LiAlH4, H2 with a catalyst (Pd/C, Pt).
Substitution: Cl2, Br2, AlCl3, FeCl3.
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Halogenated benzene derivatives
Scientific Research Applications
Benzene, 1-ethoxy-3-(2-propoxyethyl)- has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its potential pharmacological properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzene, 1-ethoxy-3-(2-propoxyethyl)- involves its interaction with molecular targets through electrophilic aromatic substitution. The ethoxy and propoxyethyl groups can influence the reactivity of the benzene ring, making it more susceptible to electrophilic attack. The formation of a benzenonium intermediate is a key step in these reactions, followed by the removal of a proton to regenerate the aromatic system .
Comparison with Similar Compounds
- Benzene, 1-ethoxy-2-(2-propoxyethyl)-
- Benzene, 1-ethoxy-4-(2-propoxyethyl)-
- Benzene, 1-methoxy-3-(2-propoxyethyl)-
Comparison: Benzene, 1-ethoxy-3-(2-propoxyethyl)- is unique due to the specific positioning of the ethoxy and propoxyethyl groups on the benzene ring. This positioning can significantly influence its chemical reactivity and physical properties compared to its isomers and other similar compounds .
Properties
CAS No. |
174461-07-5 |
---|---|
Molecular Formula |
C13H20O2 |
Molecular Weight |
208.30 g/mol |
IUPAC Name |
1-ethoxy-3-(2-propoxyethyl)benzene |
InChI |
InChI=1S/C13H20O2/c1-3-9-14-10-8-12-6-5-7-13(11-12)15-4-2/h5-7,11H,3-4,8-10H2,1-2H3 |
InChI Key |
VQYWUOOVNMKOSI-UHFFFAOYSA-N |
Canonical SMILES |
CCCOCCC1=CC(=CC=C1)OCC |
Origin of Product |
United States |
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